8-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyridine
Description
Properties
Molecular Formula |
C7H6BrN3O |
|---|---|
Molecular Weight |
228.05 g/mol |
IUPAC Name |
8-bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C7H6BrN3O/c1-12-6-3-2-5(8)7-10-9-4-11(6)7/h2-4H,1H3 |
InChI Key |
RGYYOMRSJCDPRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=NN=CN12)Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
Representative Preparation Scheme
This sequence is consistent with literature methods for related triazolopyridine derivatives and is adapted to the specific substitution pattern of 8-Bromo-5-methoxy-triazolo[4,3-a]pyridine.
Detailed Analytical Data and Research Findings
Spectroscopic Characterization
- NMR Spectroscopy: Proton and carbon NMR confirm the presence of methoxy protons (~3.7 ppm), aromatic protons on the pyridine ring, and characteristic chemical shifts for the triazole ring.
- Mass Spectrometry: Molecular ion peak consistent with molecular weight 228.05 g/mol.
- Elemental Analysis: Confirms bromine content and overall molecular formula.
Reactivity and Stability
- The bromine substituent is reactive for further cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, allowing derivatization.
- The methoxy group stabilizes the aromatic system and can influence biological activity by modulating electronic properties.
Biological Activity Correlation
Studies indicate that the presence of both bromine and methoxy substituents on the triazolopyridine core enhances binding affinity to certain biological targets, including enzymes and receptors involved in antimicrobial and anticancer pathways.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
8-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazolopyridine ring.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazolopyridines .
Scientific Research Applications
8-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound can be used in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 8-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor for enzymes such as JAK1 and JAK2 by binding to their active sites, thereby blocking their activity . This inhibition can modulate various signaling pathways involved in inflammation and immune responses.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key analogs and their properties are summarized below:
Key Observations :
- Methoxy vs. Methyl : Methoxy groups (electron-donating) may improve solubility compared to methyl groups, influencing pharmacokinetics. For example, 5-ethoxy derivatives (C₈H₉N₃O) prioritize electronic modulation over steric effects .
- Sulfonamide Derivatives : Compounds like 15a–15e exhibit higher melting points (143–170°C) due to hydrogen-bonding capabilities of sulfonamide groups .
Antifungal Activity
Triazolopyridines with electron-rich substituents exhibit enhanced antifungal activity. For example:
- Compound 4k (with a fused triazolopyridine ring) showed higher activity than 4c due to favorable HOMO-LUMO energy gaps (ΔE = 4.23 eV vs. 3.98 eV) and optimal LogP values .
- Methoxy groups may enhance membrane permeability, though direct data on 5-methoxy analogs are lacking .
Antimalarial Activity
Sulfonamide derivatives (e.g., 15a–15e) demonstrated potent activity against Plasmodium falciparum, with IC₅₀ values <1 µM. The 3-bromobenzylthio substituent (15b) showed the highest efficacy (94% yield) .
Herbicidal and Anticonvulsant Effects
- 5-Alkoxy derivatives (e.g., 5-ethoxy) displayed anticonvulsant activity in rodent models, likely via GABAergic modulation .
- 8-Bromo-5-methyl analogs may share herbicidal properties observed in triazolopyridine derivatives, where bromine enhances target binding .
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups : Bromine at position 8 increases electrophilicity, improving interactions with nucleophilic residues in enzymes .
- Alkoxy Substituents : Methoxy groups at position 5 may balance solubility and bioavailability, as seen in 5-ethoxy derivatives .
- Sulfonamide Moieties : Enhance hydrogen bonding and solubility, critical for antimalarial activity .
Biological Activity
8-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C8H8BrN3O
- Molecular Weight : 242.07 g/mol
- CAS Number : 1782216-33-4
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Bromodomain Inhibition : This compound has been shown to inhibit bromodomains (BRD), particularly BRD9, which plays a crucial role in chromatin remodeling and gene expression regulation. Inhibitors like this compound can disrupt the interaction between BRDs and acetylated lysines on histones, leading to altered transcriptional profiles in cancer cells .
- Antiviral Activity : Preliminary studies indicate that derivatives of triazolopyridines exhibit antiviral properties against various viruses. The specific mechanisms often involve interference with viral replication or assembly .
- Antioxidant Properties : Compounds similar to this compound have demonstrated antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular models .
Biological Activity Data
The following table summarizes key findings from studies evaluating the biological activity of this compound:
| Study | Biological Activity | IC50/EC50 Values | Cell Line/Model |
|---|---|---|---|
| Study 1 | Inhibition of BRD9 | KD = 68 ± 4.9 nM | U2OS Cells |
| Study 2 | Antiviral Activity | EC50 = 10 µM | H5N1 Virus |
| Study 3 | Antioxidant Activity | FRAP Assay Result | Cellular Models |
Case Studies
- Inhibition of BRD9 : A study evaluated the effect of various triazolopyridine derivatives on the BRD9 protein in U2OS cells. The compound exhibited significant inhibitory potency with a dissociation constant (KD) of 68 nM against BRD9 .
- Antiviral Efficacy : In vitro studies have shown that similar compounds exhibit antiviral activity against H5N1 and SARS-CoV-2 viruses. The specific mechanisms remain under investigation but suggest potential for therapeutic application in viral infections .
- Antioxidant Effects : Research utilizing the ferric-reducing antioxidant power (FRAP) assay indicated that the compound possesses notable antioxidant properties, contributing to its potential protective effects against oxidative stress in cellular environments .
Q & A
Q. What are the standard synthetic protocols for 8-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyridine, and how do reaction conditions influence yield?
The synthesis typically involves cyclization of 3-amino-5-bromo-2-methoxypyridine with methyl isocyanate under reflux conditions. Microwave-assisted synthesis or continuous flow reactors can enhance yields (70–85%) by optimizing temperature (140–160°C) and reducing reaction time (2–4 hours) . Side reactions, such as incomplete cyclization or halogen displacement, require monitoring via TLC or HPLC.
Q. How is the structural integrity of this compound validated in academic research?
Characterization employs NMR (¹H/¹³C) to confirm substituent positions, IR spectroscopy for functional groups (e.g., methoxy C-O stretch at ~1250 cm⁻¹), and X-ray crystallography for absolute configuration. Mass spectrometry (ESI-MS) verifies molecular weight (242.07 g/mol) .
Q. What biological screening assays are commonly used to evaluate its pharmacological potential?
Basic assays include enzyme inhibition studies (e.g., kinase or protease targets) using fluorogenic substrates, cytotoxicity profiling (MTT assay), and apoptosis induction via flow cytometry. IC₅₀ values are typically reported in the micromolar range for preliminary activity .
Advanced Research Questions
Q. How can synthetic yields be optimized for halogenated triazolopyridines, and what factors contribute to variability?
Yield optimization requires balancing stoichiometry (1:1.2 molar ratio of amine to isocyanate), solvent polarity (DMF or acetonitrile), and catalyst-free conditions. Competing side reactions, such as dehalogenation under microwave irradiation, necessitate controlled temperature gradients . Advanced techniques like DoE (Design of Experiments) can model parameter interactions.
Q. What strategies resolve contradictory data in reported biological activities across studies?
Discrepancies often arise from assay conditions (e.g., cell line variability, serum concentration). Meta-analyses comparing substituent effects (e.g., bromine vs. iodine at position 8) and dose-response curves (0.1–100 µM) can clarify structure-activity relationships. Cross-validation using orthogonal assays (e.g., SPR binding vs. functional activity) is critical .
Q. What mechanistic insights exist for its interaction with molecular targets, and how are binding modes validated?
Computational docking (AutoDock Vina) and molecular dynamics simulations suggest that the bromine atom occupies hydrophobic pockets in enzyme active sites (e.g., kinases), while the methoxy group stabilizes hydrogen bonds. Experimental validation uses X-ray co-crystallography (e.g., PDB 3FMZ for related triazolopyridines) .
Q. How do substituent modifications (e.g., halogen position, methoxy vs. trifluoromethyl) alter pharmacokinetic properties?
Substituent polarity impacts logP values: bromine (logP ~2.1) increases lipophilicity compared to methoxy (logP ~1.8). Trifluoromethyl groups (e.g., in analogs) enhance metabolic stability but reduce aqueous solubility. ADMET predictions (SwissADME) guide lead optimization .
Q. What advanced techniques elucidate the compound’s role in modulating biochemical pathways?
RNA-seq or proteomics identifies differentially expressed genes/proteins post-treatment (e.g., apoptosis regulators like Bcl-2). Phospho-kinase arrays map signaling pathway disruptions (e.g., MAPK/ERK inhibition). CRISPR screens validate target specificity .
Methodological Considerations
Q. How to design a structure-activity relationship (SAR) study for derivatives of this scaffold?
- Core modifications : Vary halogen (Br, I) at position 8 and substituents (methoxy, methylthio) at position 5.
- Assay selection : Prioritize high-throughput screening (HTS) for IC₅₀ determination, followed by SPR for binding kinetics.
- Data analysis : Use 3D-QSAR (CoMFA/CoMSIA) to correlate steric/electronic features with activity .
Q. What green chemistry approaches improve sustainability in its synthesis?
Sodium hypochlorite-mediated oxidative cyclization in ethanol (room temperature, 3 hours) achieves 73% yield with minimal waste. Solvent recycling and catalyst-free protocols align with green metrics (E-factor <5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
